(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[d]thiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using an allyl halide.
Methoxylation: The methoxy group can be introduced by reacting the intermediate with methoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Allyl halides, methoxybenzoyl chloride, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or proteins involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may inhibit key signaling pathways that promote cell proliferation.
Pathways Involved: The compound may interfere with the DNA replication process in bacteria or cancer cells, leading to cell death. It may also induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide can be compared with other benzo[d]thiazole derivatives:
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-hydrazinobenzothiazole: Used as a corrosion inhibitor and studied for its electrochemical properties.
Benzo[d]thiazole-2(3H)-thiones:
The uniqueness of this compound lies in its combination of functional groups, which confer a range of biological activities and make it a versatile compound for various applications.
Properties
IUPAC Name |
3-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-9-21-15-8-7-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-5-4-6-13(10-12)25-2/h3-8,10-11H,1,9H2,2H3,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXWULDUOHWUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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